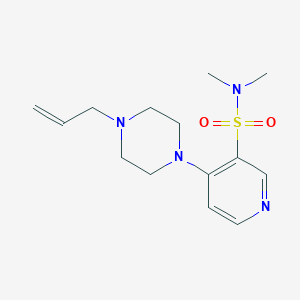
ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the pyran carboxylate family and is known for its ability to inhibit the activity of the bromodomain-containing protein 4 (BRD4).
Mecanismo De Acción
The ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor exerts its anticancer effects by inhibiting the activity of the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate protein. This protein plays a crucial role in the regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting the activity of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor can prevent the expression of genes that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects
The ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor in lab experiments. For example, this compound is highly toxic and can cause cell death at high concentrations. Additionally, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor is not selective for ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate and can also inhibit the activity of other bromodomain-containing proteins.
Direcciones Futuras
There are several future directions for the study of the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor. One potential application is in the development of combination therapies for cancer treatment. Studies have shown that the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor can sensitize cancer cells to chemotherapy, and combining the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor with traditional chemotherapy drugs may improve treatment outcomes. Additionally, there is potential for the development of more selective ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitors that can target specific domains of the protein. Finally, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor may have applications in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease, which are also linked to the activity of the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate protein.
Métodos De Síntesis
The synthesis of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves a multistep process that includes the reaction of 5-bromo-2-thiophene carboxylic acid with thionyl chloride, followed by the reaction of the resulting compound with ethyl acetoacetate. The final product is obtained by the reaction of the intermediate with methyl cyanoacetate and ammonium acetate.
Aplicaciones Científicas De Investigación
The ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
Nombre del producto |
ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
|---|---|
Fórmula molecular |
C14H13BrN2O3S |
Peso molecular |
369.24 g/mol |
Nombre IUPAC |
ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C14H13BrN2O3S/c1-3-19-14(18)11-7(2)20-13(17)8(6-16)12(11)9-4-5-10(15)21-9/h4-5,12H,3,17H2,1-2H3 |
Clave InChI |
OKYFGGIWVCKSBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(S2)Br)C#N)N)C |
SMILES canónico |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(S2)Br)C#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)


![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)

![4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B215344.png)

![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)

![4-[(4-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B215348.png)
![Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215350.png)